

commercial availability and suppliers of 6-Bromo-2-chloronicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Bromo-2-chloronicotinaldehyde*

Cat. No.: *B581292*

[Get Quote](#)

An In-depth Technical Guide to **6-Bromo-2-chloronicotinaldehyde** for Chemical Research and Drug Development

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. It details the commercial availability, physicochemical properties, and key synthetic applications of **6-Bromo-2-chloronicotinaldehyde**, a pivotal heterocyclic building block.

Commercial Availability and Suppliers

6-Bromo-2-chloronicotinaldehyde (CAS No. 1125410-08-3) is readily available from a variety of specialized chemical suppliers. It is intended for research and development purposes and is typically supplied in quantities ranging from grams to kilograms. When procuring this reagent, it is essential to obtain a Certificate of Analysis (CoA) to verify its purity and identity.

Table 1: Prominent Commercial Suppliers

Supplier	Website	Notes
Sigma-Aldrich (Merck)	--INVALID-LINK--	A major global supplier offering various grades and quantities. [1]
LEAPChem	--INVALID-LINK--	A specialized supplier of fine chemicals for R&D and manufacturing. [2]
BLD Pharm	--INVALID-LINK--	Offers a range of organic building blocks and pharmaceutical intermediates. [3]
Sunway Pharm	--INVALID-LINK--	Provides pharmaceutical intermediates and building blocks. [4]
AChemBlock	--INVALID-LINK--	Supplier of novel building blocks for research.

Physicochemical and Safety Data

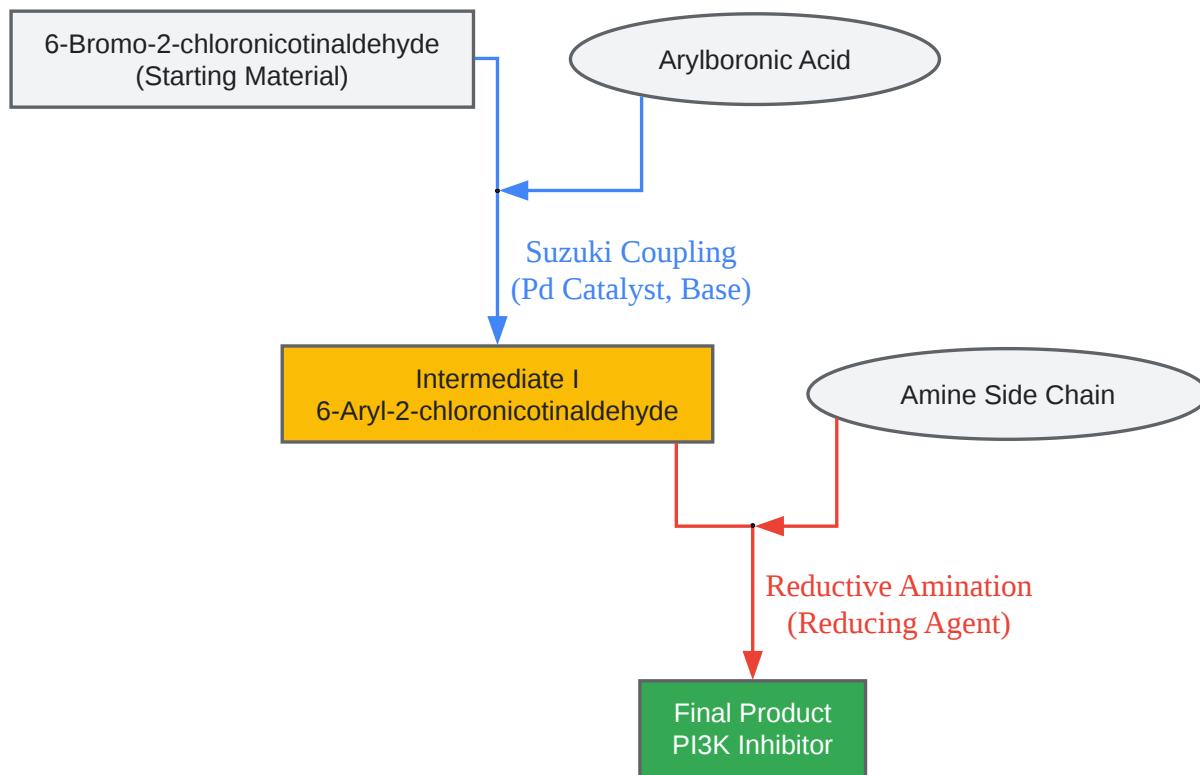
Understanding the properties and handling requirements of **6-Bromo-2-chloronicotinaldehyde** is crucial for its safe and effective use in a laboratory setting. This compound is a halogenated pyridine derivative, and appropriate safety precautions for handling irritants should be observed.

Table 2: Physicochemical Properties and Identifiers

Property	Value	Source
CAS Number	1125410-08-3	[5]
Molecular Formula	C ₆ H ₃ BrCINO	[4]
Molecular Weight	220.45 g/mol	[4]
Appearance	Yellow to brown solid	
Boiling Point	310°C at 760 mmHg	[2]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).	[1]
SMILES	O=Cc1c(Br)nc(Cl)cc1	
InChI Key	SVKNHWDBCZRAOC-UHFFFAOYSA-N	

Safety and Handling:

- Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation. May cause an allergic skin reaction.
- Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
- For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) from your supplier.


Application in Drug Discovery: Synthesis of a PI3K Inhibitor

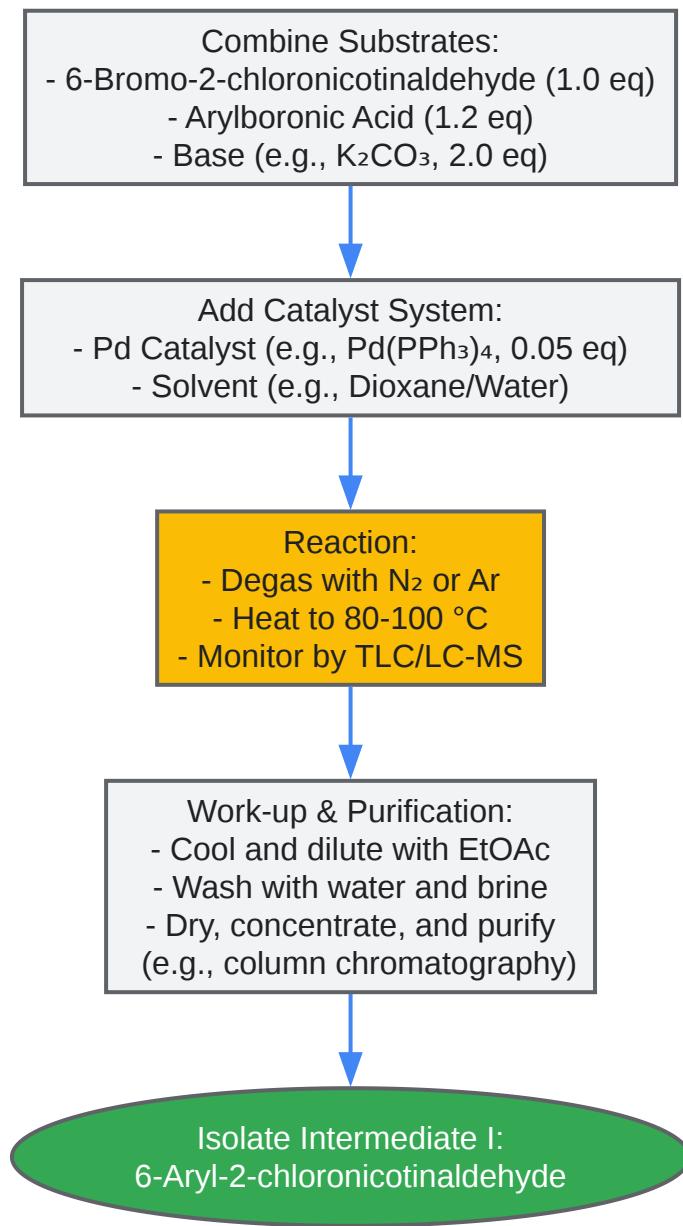
6-Bromo-2-chloronicotinaldehyde is a versatile intermediate in medicinal chemistry, valued for its two distinct halogenated sites that allow for selective, sequential functionalization. A prime example of its application is in the synthesis of potent kinase inhibitors, such as those targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is critical in cancer cell growth and survival.

The following experimental workflow and protocols are adapted from patent literature describing the synthesis of a PI3K inhibitor, demonstrating a practical application of this reagent.

Synthetic Workflow Visualization

The overall process involves a Suzuki coupling reaction to introduce an aryl group at the 6-position, followed by a reductive amination of the aldehyde to link the pyridine core to a side chain.

[Click to download full resolution via product page](#)


A two-step synthesis of a PI3K inhibitor from **6-Bromo-2-chloronicotinaldehyde**.

Experimental Protocols

The following protocols are generalized from procedures found in patent literature (e.g., US Patent 8,980,907 B2) and should be adapted and optimized for specific laboratory conditions

and substrates.

This step selectively functionalizes the more reactive 6-position (C-Br bond) of the pyridine ring.

[Click to download full resolution via product page](#)

Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Methodology:

- Reaction Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine **6-Bromo-2-chloronicotinaldehyde** (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
- Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.02-0.10 eq).
- Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, DME, or toluene, and water (e.g., 4:1 ratio). Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes.
- Reaction: Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure 6-aryl-2-chloronicotinaldehyde intermediate.

This step utilizes the aldehyde functional group to couple the pyridine core with a primary or secondary amine, forming the final C-N bond.

Methodology:

- Imine Formation: Dissolve the 6-aryl-2-chloronicotinaldehyde intermediate (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent, such as dichloromethane (DCM), dichloroethane (DCE), or methanol. A catalytic amount of acetic acid may be added to facilitate imine formation. Stir the mixture at room temperature for 1-4 hours.
- Reduction: To the solution containing the intermediate imine, add a reducing agent in portions. Sodium triacetoxyborohydride $[\text{NaBH}(\text{OAc})_3]$ is a commonly used mild reducing agent for this purpose (1.2-2.0 eq).

- Reaction: Continue to stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.
- Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final compound can be purified by column chromatography, recrystallization, or preparative HPLC as required.

This technical guide provides a foundational overview for the use of **6-Bromo-2-chloronicotinaldehyde**. Researchers should always refer to specific literature and patents for detailed conditions related to their unique target molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-2-chloronicotinaldehyde price, buy 6-Bromo-2-chloronicotinaldehyde - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 149806-06-4|6-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]
- 4. 6-Bromo-2-chloronicotinaldehyde - CAS:1125410-08-3 - Sunway Pharm Ltd [3wp pharm.com]
- 5. chembk.com [chembk.com]
- To cite this document: BenchChem. [commercial availability and suppliers of 6-Bromo-2-chloronicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b581292#commercial-availability-and-suppliers-of-6-bromo-2-chloronicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com